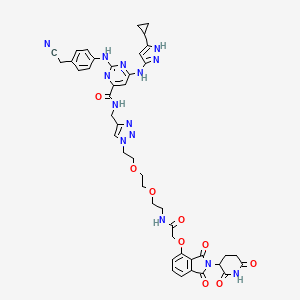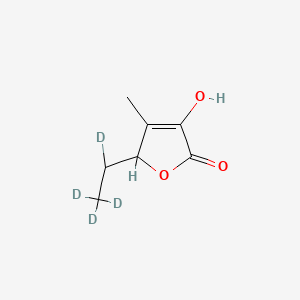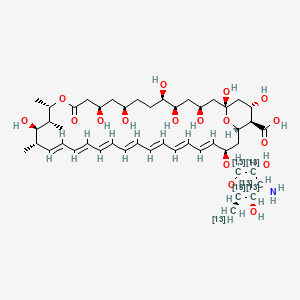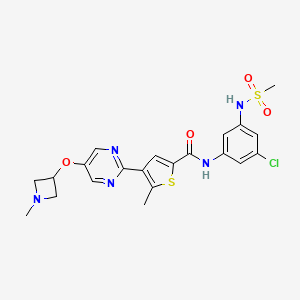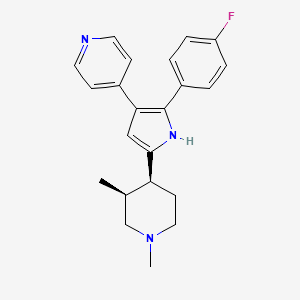
Ptpn2/1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ptpn2/1-IN-2 is a compound that targets protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are involved in the regulation of various signaling pathways, including those related to cytokine signaling in immune cells. The inhibition of these enzymes has been shown to have significant implications in cancer immunotherapy and other inflammatory diseases .
準備方法
The synthesis of Ptpn2/1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its activity and selectivity. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques to ensure high purity and yield .
化学反応の分析
Ptpn2/1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the core structure .
科学的研究の応用
Ptpn2/1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of protein tyrosine phosphatases and their role in various signaling pathways. In biology and medicine, it has been investigated for its potential in cancer immunotherapy, where it enhances the sensitivity of tumor cells to immune checkpoint inhibitors. Additionally, it has applications in studying autoimmune and chronic inflammatory diseases, as it plays a role in regulating immune cell function and cytokine signaling .
作用機序
The mechanism of action of Ptpn2/1-IN-2 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By inhibiting these enzymes, this compound prevents the dephosphorylation of key signaling molecules, leading to enhanced signaling through pathways such as the JAK/STAT pathway. This results in increased cytokine production, enhanced immune cell activation, and improved antigen presentation, which collectively contribute to its antitumor effects .
類似化合物との比較
Ptpn2/1-IN-2 is unique in its dual targeting of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. Similar compounds include ABBV-CLS-484 and ABBV-CLS-579, which also target these enzymes but may have different selectivity and potency profiles. Other related compounds include small-molecule inhibitors of protein tyrosine phosphatase non-receptor type 1 and protein tyrosine phosphatase non-receptor type 2, which have been shown to enhance T cell anti-tumor immunity and sensitize resistant tumors to immunotherapy .
特性
分子式 |
C17H19FN2O6S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)naphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H19FN2O6S/c1-17(2,23)5-6-26-11-4-3-10-7-13(21)16(15(18)12(10)8-11)20-9-14(22)19-27(20,24)25/h3-4,7-8,21,23H,5-6,9H2,1-2H3,(H,19,22) |
InChIキー |
KJYRSQLWJMEJNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCOC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
